
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H8F3N3 . It is also known by other names such as 4-pyrazol-1-yl-phenylamine, 4-1h-pyrazol-1-yl benzenamine, and 4-1h-pyrazol-1-yl-phenylamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CN (N=C1)C2=CC=C (C=C2)N . This indicates that the compound contains a pyrazolyl group attached to an aniline group, with a trifluoromethyl group attached to the pyrazolyl group.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline, focusing on six unique fields:
Medicinal Chemistry
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: is widely used in medicinal chemistry for the development of new therapeutic agents. Its unique structure, featuring both a pyrazole ring and a trifluoromethyl group, makes it a valuable scaffold for designing inhibitors of various enzymes and receptors. This compound has shown potential in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Agrochemical Research
In agrochemical research, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is utilized in the synthesis of novel pesticides and herbicides. Its ability to interfere with specific biological pathways in pests and weeds makes it an effective component in the formulation of agrochemicals. Researchers are exploring its use to enhance crop protection and yield .
Material Science
This compound is also significant in material science, particularly in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance thermal stability, chemical resistance, and mechanical strength. These materials find applications in various industries, including electronics, automotive, and aerospace .
Organic Synthesis
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: serves as a versatile building block in organic synthesis. It is used to construct complex molecules through various chemical reactions, such as coupling reactions, cyclizations, and functional group transformations. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Catalysis
In the field of catalysis, this compound is employed as a ligand in the development of catalytic systems. Its unique electronic and steric properties enable the formation of highly active and selective catalysts for various chemical transformations. These catalysts are used in industrial processes to improve efficiency and selectivity, reducing waste and energy consumption .
Analytical Chemistry
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: is used in analytical chemistry for the detection and quantification of various analytes. Its incorporation into sensors and detection systems enhances sensitivity and selectivity. This application is particularly important in environmental monitoring, food safety, and clinical diagnostics .
Safety and Hazards
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. It’s worth noting that the trifluoromethyl group in the compound could potentially interact with various biological targets due to its unique electronic and steric properties .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline interacts with its targets .
特性
IUPAC Name |
4-pyrazol-1-yl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16/h1-6H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRULHPJPZUKSLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)

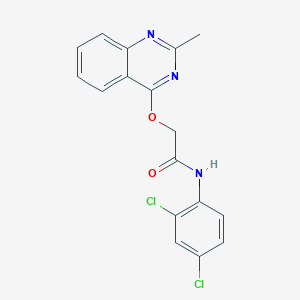

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)
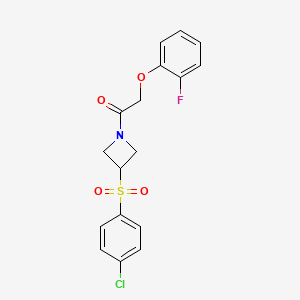
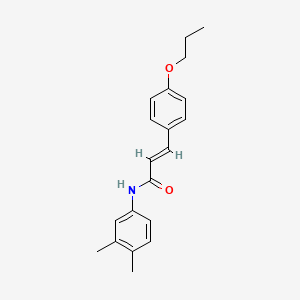
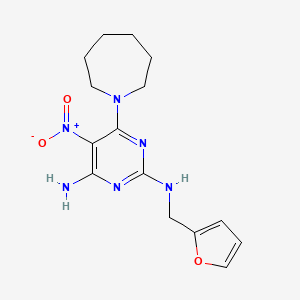

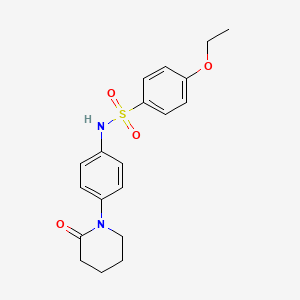
![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)